1,3-Isobenzofurandione, trimethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
83536-60-1 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-5-4-8-9(7(3)6(5)2)11(13)14-10(8)12/h4H,1-3H3 |
InChI Key |
XOXALLUPWZVQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C)C(=O)OC2=O |
Origin of Product |
United States |
A Legacy of Innovation: the Historical Context and Evolution of 1,3 Isobenzofurandione Derivatives in Organic Synthesis
The story of 1,3-isobenzofurandione derivatives is intrinsically linked to the parent compound, phthalic anhydride (B1165640). First prepared in 1836, phthalic anhydride's commercial significance grew exponentially with the development of the industrial production of plasticizers, dyes, and polymers. wikipedia.org Its utility as a versatile building block spurred extensive research into its chemical modifications, leading to a vast family of derivatives with tailored properties.
Early synthetic explorations focused on electrophilic substitution reactions on the benzene (B151609) ring, introducing a variety of functional groups that modulate the reactivity and application of the anhydride. The development of methods to synthesize substituted phthalic anhydrides, either from corresponding substituted o-xylenes or through multi-step synthetic sequences, opened new avenues for creating complex molecules. wikipedia.org These derivatives have found applications in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. rsc.org For instance, the reaction of phthalic anhydride with primary amines to form N-substituted phthalimides is a cornerstone of amine synthesis and has been instrumental in the development of various therapeutic agents. sciforum.netnih.gov
The Subtle Influence of Methyl Groups: Significance in Anhydride Chemistry and Reactivity
The introduction of methyl groups onto the 1,3-isobenzofurandione framework, as in the case of "1,3-Isobenzofurandione, trimethyl-," profoundly influences its chemical behavior. This influence can be understood through the interplay of electronic and steric effects.
Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. This donation of electron density to the aromatic ring can have a dual impact on the reactivity of the anhydride (B1165640) moiety. On one hand, it can slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing down the rate of nucleophilic attack compared to the unsubstituted phthalic anhydride. ncert.nic.in On the other hand, this electron donation can influence the regioselectivity of reactions on the aromatic ring itself.
Steric Effects: The spatial bulk of the three methyl groups introduces significant steric hindrance around the molecule. youtube.com This steric congestion can play a crucial role in directing the approach of incoming nucleophiles, favoring attack at the less hindered carbonyl group. In reactions involving the aromatic ring, the positions of the methyl groups will dictate the accessible sites for further functionalization. For a hypothetical "3,4,5-trimethyl-1,3-isobenzofurandione," the positions adjacent to the anhydride ring (positions 6 and 7) would be the most sterically accessible for electrophilic attack.
The combination of these electronic and steric factors makes the reactivity of trimethylated 1,3-isobenzofurandione a nuanced subject, with the precise outcome of a reaction being dependent on the specific isomer and the nature of the reacting species.
Charting the Unknown: Current Research Landscape and Knowledge Gaps for 1,3 Isobenzofurandione, Trimethyl
A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific compound "1,3-Isobenzofurandione, trimethyl-." While research on various substituted phthalic anhydrides is extensive, dedicated studies on any of the trimethylated isomers are notably absent. This lack of specific data presents both a challenge and an opportunity for the chemical research community.
The primary research findings for related, less substituted compounds, such as methyltetrahydrophthalic anhydride (B1165640), focus on their use as curing agents for epoxy resins and in the synthesis of polyesters. chemicalbook.comcymitquimica.com It is plausible that trimethylated analogs could exhibit similar or enhanced properties in these applications, potentially offering improved thermal stability or modified mechanical properties to the resulting polymers.
The major knowledge gaps for "1,3-Isobenzofurandione, trimethyl-" include:
Validated Synthetic Routes: While general methods for the synthesis of substituted phthalic anhydrides exist, specific, optimized protocols for the various isomers of trimethyl-1,3-isobenzofurandione have not been reported.
Physicochemical Properties: Fundamental data such as melting point, boiling point, solubility, and spectroscopic characterization (NMR, IR, Mass Spectrometry) are not available in the public domain for any specific trimethylated isomer.
Detailed Reactivity Studies: A systematic investigation of its reactivity with a range of nucleophiles and under various reaction conditions is required to fully understand the impact of the three methyl groups.
Potential Applications: While its potential use in polymer science can be inferred, its utility in other areas, such as in the synthesis of novel dyes, pharmaceuticals, or functional materials, remains unexplored.
The following data tables provide hypothetical or estimated values for a representative isomer, 4,5,6-trimethyl-1,3-isobenzofurandione , based on the properties of related compounds, to illustrate the type of data that is currently missing from the scientific record.
Hypothetical Physicochemical Properties of 4,5,6-Trimethyl-1,3-Isobenzofurandione
| Property | Estimated Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 140-145 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in organic solvents like acetone, THF; sparingly soluble in water |
Interactive Data Table: Comparison of Related Anhydrides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 |
| 3-Methylphthalic Anhydride | C₉H₆O₃ | 162.14 | 114-117 |
| 4,5,6-Trimethyl-1,3-Isobenzofurandione (Hypothetical) | C₁₁H₁₀O₃ | 190.19 | 140-145 |
| Tetrachlorophthalic Anhydride | C₈Cl₄O₃ | 285.90 | 255-260 |
The exploration of "1,3-Isobenzofurandione, trimethyl-" and its isomers represents a fertile ground for future chemical research. The synthesis and characterization of these compounds, followed by a thorough investigation of their reactivity and potential applications, could lead to the development of new materials and chemical entities with valuable properties.
An in-depth analysis of the synthetic strategies and chemical reactivity of 1,3-Isobenzofurandione, trimethyl-, reveals a landscape rich with opportunities for the generation of complex molecular architectures. This article focuses exclusively on the methodologies for its synthesis, its derivatization through anhydride ring-opening, and its participation in cycloaddition reactions.
Polymer Chemistry and Macromolecular Design with 1,3 Isobenzofurandione, Trimethyl Based Units
Polycondensation Reactions of 1,3-Isobenzofurandione-Derived Monomers
Polycondensation is a fundamental process in polymer chemistry where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water. In the context of 1,3-Isobenzofurandione, trimethyl-, this difunctional monomer can participate in reactions to create polyesters and polyimides, which are classes of polymers with significant industrial applications.
Synthesis of Polyesters Incorporating 1,3-Isobenzofurandione Backbones
The synthesis of polyesters involves the reaction of a dicarboxylic acid or its derivative, such as a dianhydride, with a diol. Trimethyl-1,3-isobenzofurandione, an anhydride (B1165640), can react with diols in a polycondensation reaction to form a polyester (B1180765). The reaction proceeds through the opening of the anhydride ring by the hydroxyl groups of the diol, leading to the formation of ester linkages and the creation of a long-chain polyester.
The properties of the resulting polyester are influenced by the structure of both the dianhydride and the diol. For instance, the incorporation of a heteroaromatic diol like 3,4-bis(hydroxymethyl)furan (3,4-BHMF) has been shown to enhance the thermal stability of polyesters. nih.gov The general scheme for the synthesis of polyesters from a dianhydride and a diol can be represented as follows:
Where R and R' represent the organic moieties of the diol and the dianhydride, respectively. The reaction is typically carried out at elevated temperatures, often with a catalyst, to drive the removal of water and promote the formation of high molecular weight polymers. rsc.orggoogle.com
Formation of Polyimides Utilizing Anhydride-Amine Condensation
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. azom.combibliomed.org The synthesis of polyimides from trimethyl-1,3-isobenzofurandione involves a two-step process. vt.edu
The first step is the reaction of the dianhydride (trimethyl-1,3-isobenzofurandione) with a diamine at ambient temperature in a polar aprotic solvent to form a high-molecular-weight poly(amic acid). vt.eduresearchgate.net This intermediate is soluble and can be processed into films or coatings. azom.com
The second step involves the cyclization of the poly(amic acid) to the final polyimide. This is typically achieved by heating at elevated temperatures (thermal imidization) or by using a chemical dehydrating agent. researchgate.netscispace.com During this step, water is eliminated, and the imide ring is formed, resulting in a polymer with a highly stable, rigid backbone. researchgate.net The general reaction is depicted below:
The choice of diamine significantly influences the properties of the resulting polyimide. vt.edu Aromatic diamines are often used to produce polyimides with high thermal stability and mechanical strength. bibliomed.org
Incorporation of Trimethyl-Containing Co-monomers in 1,3-Isobenzofurandione-Based Polymers
The properties of polymers derived from trimethyl-1,3-isobenzofurandione can be further tailored by introducing co-monomers that also contain trimethyl groups. These co-monomers can influence the polymer's architecture and, consequently, its physical and chemical characteristics.
Role of 2,2,4-Trimethyl-1,3-Pentanediol (B51712) in Polyester Synthesis
2,2,4-Trimethyl-1,3-pentanediol is a diol that can be used as a co-monomer in the synthesis of polyesters with trimethyl-1,3-isobenzofurandione. The presence of the bulky trimethyl groups on the pentanediol (B8720305) backbone can introduce steric hindrance, which affects the packing of the polymer chains. This can lead to a decrease in crystallinity and an increase in the amorphous content of the polyester.
The monoisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol is known as a coalescing agent in paints, where it softens polymer particles and promotes film formation. atamanchemicals.comchemicalbook.comgoogle.com In polyester synthesis, the diol itself can be incorporated into the polymer chain. The structure of 2,2,4-trimethyl-1,3-pentanediol can lead to polyesters with modified properties such as improved solubility and altered thermal characteristics. A method for synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde (B47883) has been developed, highlighting its relevance in industrial chemistry. patsnap.comgoogle.com
Contributions of Trimethylated Indene (B144670)/Cyclohexane (B81311) Derivatives to Polymer Architectures
Trimethylated derivatives of indene and cyclohexane can be used to synthesize specialized dianhydrides or diamines for polymerization with trimethyl-1,3-isobenzofurandione. For instance, a dianhydride derived from a trimethylated cyclohexane, 5-(2,5-dioxotetrahydrofuryl)-3-methyl-cyclohexane-1,2-dicarboxylic anhydride (DOCDA), has been used to create novel polyimides. scispace.com
The incorporation of such alicyclic structures containing trimethyl groups can disrupt the planarity and symmetry of the polymer backbone. This often leads to polymers with increased solubility in organic solvents, lower glass transition temperatures, and improved processability compared to their fully aromatic counterparts. scispace.com The asymmetric nature of these alicyclic monomers can also result in amorphous polymers with good film-forming properties. scispace.com
Structure-Property Relationships in Polymeric Materials Derived from 1,3-Isobenzofurandione and Trimethyl Moieties
The relationship between the chemical structure of a polymer and its macroscopic properties is a central theme in polymer science. scribd.comtaylorfrancis.commdpi.com For polymers derived from trimethyl-1,3-isobenzofurandione and related trimethyl-containing monomers, several key structure-property relationships can be identified.
The presence of trimethyl groups, which are bulky and non-polar, generally leads to an increase in the free volume of the polymer and a decrease in the efficiency of chain packing. This can result in:
Lower Glass Transition Temperature (Tg): The bulky groups can increase the distance between polymer chains, reducing intermolecular forces and allowing for more chain mobility at lower temperatures. nih.gov
Improved Solubility: The disruption of regular chain packing can make it easier for solvent molecules to penetrate and dissolve the polymer. scispace.com
The following interactive table summarizes the expected influence of incorporating trimethyl-containing monomers on the properties of polyesters and polyimides based on trimethyl-1,3-isobenzofurandione.
| Monomer Component | Polymer Type | Expected Impact on Polymer Properties |
| Trimethyl-1,3-isobenzofurandione | Polyester/Polyimide | Provides the basic anhydride functionality for polymerization. The trimethyl group introduces bulkiness. |
| 2,2,4-Trimethyl-1,3-pentanediol | Polyester | Increases amorphous character, potentially lowers Tg, and improves solubility. |
| Trimethylated Cyclohexane Dianhydride | Polyimide | Enhances solubility and processability, may lower Tg compared to aromatic polyimides. |
The precise properties of the final polymer will depend on the specific combination of monomers used, their stoichiometry, and the polymerization conditions. rsc.orgresearchgate.net By carefully selecting the building blocks, it is possible to design and synthesize polymers with a wide range of properties tailored for specific applications. nih.gov
Molecular Engineering for Tailored Material Performance
The reactivity of the anhydride group allows for the synthesis of a variety of polymers, most notably polyesters and polyimides, through reactions with diols, diamines, or other suitable co-monomers. The selection of these co-monomers plays a crucial role in determining the final properties of the polymer. For instance, the use of aromatic diols or diamines generally imparts rigidity and high thermal stability to the polymer chain, whereas aliphatic co-monomers can introduce flexibility.
The presence of methyl groups on the aromatic ring of an isobenzofurandione monomer, as would be the case in a trimethyl-substituted variant, is expected to influence several key properties. These methyl groups can increase the hydrophobicity of the polymer, potentially leading to improved moisture resistance. Furthermore, the steric hindrance introduced by the methyl groups can affect chain packing and intermolecular forces, which in turn influences properties like the glass transition temperature (Tg) and solubility. By strategically placing methyl or other functional groups on the monomer, polymer chemists can fine-tune the material's performance to meet the demands of specific applications, from high-performance coatings to advanced composites.
Research on related anhydride-based polymers demonstrates this principle effectively. For example, the copolymerization of phthalic anhydride with different epoxides has been shown to produce polyesters with a wide range of glass transition temperatures and molecular weights, depending on the specific epoxide and catalyst system used. nih.gov
Table 1: Illustrative Thermal Properties of Polyesters Synthesized from Phthalic Anhydride and Various Epoxides
| Epoxide Co-monomer | Catalyst/Co-catalyst | Molecular Weight (Mw, kg/mol ) | Glass Transition Temperature (Tg, °C) |
| Limonene Oxide | Cr(salen)Cl / PPNCl | 14.0 | 136 |
| Vinylcyclohexene Oxide | Cr(salen)Cl / PPNCl | 23.0 | 130 |
| Cyclohexene Oxide | Al(salophen)Me / PPNCl | 16.3 | 147 |
This table presents illustrative data from studies on related systems to demonstrate the principle of molecular engineering. Data is sourced from studies on phthalic anhydride-based polyesters. nih.govulaval.ca
Investigation of Polymer Network Formation and Cross-linking Density
Anhydride-containing monomers, including derivatives of 1,3-isobenzofurandione, are widely utilized as cross-linking or curing agents, particularly for epoxy resins. The anhydride ring can react with hydroxyl groups, which are often present on epoxy polymer chains or can be generated in situ, to form ester linkages. This reaction creates a three-dimensional polymer network, transforming the material from a liquid or thermoplastic state into a rigid thermoset with enhanced mechanical properties, thermal stability, and chemical resistance.
The density of this cross-linked network is a critical parameter that dictates the final performance of the material. A higher cross-linking density generally leads to a more rigid material with a higher glass transition temperature, increased modulus, and improved resistance to solvents and heat. Conversely, a lower cross-linking density can result in a more flexible and tougher material.
The structure of the anhydride cross-linker significantly influences the network formation and the resulting cross-link density. The presence and positioning of substituent groups, such as the trimethyl groups in the titular compound, can affect the reactivity of the anhydride and the geometry of the cross-links. For instance, steric hindrance from the methyl groups might influence the rate and extent of the cross-linking reaction.
The stoichiometry of the anhydride to the epoxy resin is a key factor in controlling the cross-link density. By carefully adjusting the ratio of the anhydride curing agent to the epoxy resin, the number of cross-links per unit volume can be precisely controlled, allowing for the tailoring of the material's properties. Various analytical techniques, such as dynamic mechanical analysis (DMA), can be used to experimentally determine the cross-linking density of the cured polymer network.
Studies on epoxy resins cured with various anhydrides have consistently shown a strong correlation between cross-linking density and the thermomechanical properties of the material.
Table 2: Illustrative Relationship Between Cross-linking Density and Mechanical Properties of Anhydride-Cured Epoxy Resins
| Anhydride Curing Agent | Cross-linking Density (mol/cm³) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Phthalic Anhydride | High | 75 | 3.2 |
| Tetrahydrophthalic Anhydride | Medium | 68 | 2.9 |
| Hexahydrophthalic Anhydride | Low | 60 | 2.5 |
This table presents representative data to illustrate the general trend between cross-linking density and mechanical properties in anhydride-cured epoxy systems. Actual values can vary based on the specific epoxy resin, curing conditions, and measurement methods.
Advanced Spectroscopic and Analytical Methodologies for 1,3 Isobenzofurandione, Trimethyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of "1,3-Isobenzofurandione, trimethyl-". Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR experiments provide a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Due to the high symmetry of 1,3,5-trimethylbenzene, the precursor to a likely isomer of trimethyl-substituted phthalic anhydride (B1165640), the resulting anhydride would exhibit a simplified NMR spectrum. For an isomer such as 4,6,7-trimethyl-1,3-isobenzofurandione, the aromatic proton would appear as a singlet. The chemical shifts of the methyl protons would also be distinct. In ¹H NMR, the aromatic proton's chemical shift would be influenced by the electron-withdrawing nature of the anhydride group. The methyl protons would resonate in the typical alkyl-aromatic region.
In ¹³C NMR spectroscopy, the carbonyl carbons of the anhydride group are particularly diagnostic, typically appearing in the downfield region of the spectrum. For phthalic anhydride, these carbons resonate around 163 ppm. The substitution pattern of the methyl groups on the benzene (B151609) ring will influence the chemical shifts of the aromatic carbons and the carbonyl carbons due to electronic and steric effects. A study on substituted phthalic anhydrides using ¹⁷O NMR revealed that substituents significantly impact the chemical shifts of the carbonyl oxygens, providing a sensitive probe of the electronic environment. cdnsciencepub.com
Advanced 2D NMR Techniques for Connectivity Analysis
To definitively establish the intricate network of covalent bonds in "1,3-Isobenzofurandione, trimethyl-" and its derivatives, 2D NMR techniques are indispensable. These experiments correlate nuclear spins that are coupled through bonds or space.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between protons on the aromatic ring (if any are adjacent) and potentially long-range couplings between the aromatic protons and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the protonated aromatic carbons and the methyl carbons by linking their ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between the methyl protons and the aromatic carbons they are attached to, as well as the adjacent aromatic carbons. Importantly, correlations between the aromatic proton(s) and the carbonyl carbons would firmly establish the position of the anhydride ring relative to the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For "1,3-Isobenzofurandione, trimethyl-", NOESY could be used to confirm the through-space relationships between the methyl groups and the aromatic proton(s), further solidifying the assignment of the substitution pattern.
The use of ultrafast 2D NMR techniques could significantly reduce the time required for these analyses, making it a powerful tool for high-throughput screening and reaction monitoring. google.com
Solid-State NMR for Polymeric Systems
When "1,3-Isobenzofurandione, trimethyl-" is incorporated into polymeric structures, such as polyesters or polyimides, solid-state NMR (ssNMR) becomes a vital tool for characterizing the structure and dynamics of the resulting material. nih.govhmdb.ca Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution ¹³C spectra of the solid polymer. mdpi.com
These spectra can provide information on:
The successful incorporation of the anhydride monomer into the polymer backbone.
The local chemical environment of the different carbon atoms in the polymer repeat unit.
The presence of different crystalline and amorphous domains within the polymer.
The molecular mobility of different segments of the polymer chain. hmdb.ca
For instance, in polyesters synthesized from maleic anhydride and various diols, ¹³C CP/MAS NMR has been used to study the degree of crosslinking and the structure of the resulting network. kpi.ua Similar approaches could be applied to polymers derived from "1,3-Isobenzofurandione, trimethyl-" to understand their solid-state structure and properties.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the key functional groups present in "1,3-Isobenzofurandione, trimethyl-". These techniques are complementary and provide a characteristic fingerprint of the molecule. nist.govresearchgate.net
For acid anhydrides, the most prominent feature in the IR spectrum is the pair of carbonyl (C=O) stretching bands. spectroscopyonline.com These arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups. For cyclic anhydrides like phthalic anhydride, these bands are typically observed at approximately 1845 cm⁻¹ (asymmetric) and 1775 cm⁻¹ (symmetric), with the lower frequency band often being more intense. spectroscopyonline.comresearchgate.net The exact positions of these bands for "1,3-Isobenzofurandione, trimethyl-" would be influenced by the electronic effects of the methyl groups on the aromatic ring.
Other significant vibrational modes include:
C-O-C stretching: The anhydride linkage also gives rise to characteristic stretching vibrations, typically in the region of 1300-1000 cm⁻¹. spectroscopyonline.com
Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.
Aromatic C=C stretching: These appear in the 1600-1450 cm⁻¹ region.
Methyl C-H bending: These vibrations occur around 1450 cm⁻¹ and 1380 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretches are also visible in the Raman spectrum, they are generally weaker than in the IR spectrum. nist.gov However, the aromatic ring vibrations and the C-C skeletal vibrations often give rise to strong Raman signals, aiding in the structural confirmation. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of "1,3-Isobenzofurandione, trimethyl-" and to gain insights into its structure through the analysis of its fragmentation patterns. When coupled with a chromatographic separation method, such as Gas Chromatography (GC-MS), it provides a highly specific and sensitive analytical tool. zbaqchem.com
In a typical electron ionization (EI) mass spectrum, the molecule will first ionize to form a molecular ion (M⁺•), the peak of which will confirm the molecular weight of the compound. For "1,3-Isobenzofurandione, trimethyl-", the exact mass can be used to confirm its elemental composition.
The molecular ion will then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For phthalic anhydride and its derivatives, common fragmentation pathways include the loss of CO and CO₂ from the molecular ion. researchgate.net For "1,3-Isobenzofurandione, trimethyl-", one would expect to see:
The molecular ion peak (M⁺•).
Loss of a methyl radical (-CH₃): This would result in a significant [M-15]⁺ peak.
Loss of carbon monoxide (-CO): This would lead to an [M-28]⁺ peak.
Loss of carbon dioxide (-CO₂): This would produce an [M-44]⁺ peak.
Loss of both CO and a methyl group.
The fragmentation of a Schiff base derived from phthalic anhydride has been studied, showing characteristic losses that help in identifying the core structure. researchgate.net Similar detailed fragmentation analysis for "1,3-Isobenzofurandione, trimethyl-" would provide definitive structural confirmation.
Chromatographic Separation and Purity Assessment Techniques for Substituted Anhydrides
Chromatographic techniques are essential for the separation of "1,3-Isobenzofurandione, trimethyl-" from reaction mixtures, the assessment of its purity, and its quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods. jst.go.jpnih.gov
Gas Chromatography (GC): Due to the volatility of many anhydrides, GC is a widely used technique. zbaqchem.com A method for the analysis of phthalic anhydride in various substances using GC has been developed, demonstrating the feasibility of this technique. google.com For "1,3-Isobenzofurandione, trimethyl-", a suitable capillary column (e.g., a DB-HeavyWAX column) and a flame ionization detector (FID) or a mass spectrometer (MS) can be used. google.com The choice of the stationary phase is critical to achieve good separation from any isomers or impurities. zbaqchem.com A challenge with the GC analysis of anhydrides is their potential reaction with trace amounts of water, which can be addressed by using a derivatization step, for example, methylation with diazomethane (B1218177) to convert the anhydride and any corresponding acid impurity into more stable derivatives for analysis. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of aromatic anhydrides. jst.go.jptsoshop.com Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile, is a common approach. nih.govsielc.com UV detection is well-suited for aromatic anhydrides due to their strong UV absorbance. sielc.com The reactivity of anhydrides with water in the mobile phase can be a concern, but by optimizing the chromatographic conditions, successful analysis can be achieved. nih.gov
The development of a robust chromatographic method is crucial for quality control, ensuring the purity of "1,3-Isobenzofurandione, trimethyl-" for its various applications.
Theoretical and Computational Chemistry Studies on 1,3 Isobenzofurandione, Trimethyl
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule like trimethyl-1,3-isobenzofurandione. These ab initio methods, such as Hartree-Fock (HF) and post-HF methods, solve the electronic Schrödinger equation to determine a molecule's electronic structure and equilibrium geometry without prior experimental data. arxiv.org Such calculations are crucial for understanding the molecule's stability, conformational preferences, and the distribution of electrons, which dictates its reactivity.
For cyclic anhydrides, these calculations can predict key structural parameters. The planarity of the anhydride (B1165640) ring, bond lengths and angles, and the rotational barriers of substituent groups are determined to find the lowest energy conformation. For instance, in related polyimide systems, calculations have been used to analyze the impact of different cyclic structures on molecular geometry and electronic energy levels. mdpi.com Variational quantum eigensolver (VQE) algorithms represent an emerging frontier in quantum chemical calculations, promising more efficient solutions for complex electronic structures on quantum computers. arxiv.orgnsf.govarxiv.org
Table 1: Representative Calculated Molecular Properties for a Cyclic Anhydride Structure Note: This table presents typical data obtained from quantum chemical calculations for a representative cyclic anhydride. Values are illustrative and would be specific to the precise isomer and computational method used for trimethyl-1,3-isobenzofurandione.
| Property | Description | Typical Calculated Value |
|---|---|---|
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | -X Hartrees |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | ~3-5 Debye |
| C=O Bond Length | The distance between the carbon and oxygen atoms of the carbonyl groups. | ~1.19 Å |
| C-O-C Bond Angle | The angle within the anhydride ring's ether linkage. | ~110-115° |
Density Functional Theory (DFT) Applications in Predicting Reactivity Descriptors
Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the reactivity of molecules like trimethyl-1,3-isobenzofurandione. mdpi.comresearchgate.net Instead of solving for the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy and other properties. ufms.br This approach offers a balance of computational cost and accuracy, making it ideal for studying the chemical behavior of cyclic anhydrides.
DFT is used to calculate a variety of "reactivity descriptors" that rationalize and predict the course of chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. mdpi.com For an anhydride, the LUMO is typically localized on the carbonyl carbons, identifying them as the primary sites for nucleophilic attack—a key step in the epoxy curing reaction. mdpi.comresearchgate.net Other descriptors like chemical potential, global hardness, and Fukui functions provide further insights into the molecule's electrophilic and nucleophilic character, pinpointing the most reactive atoms. mdpi.comresearchgate.netfigshare.com
Table 2: Conceptual DFT Reactivity Descriptors and Their Significance Based on principles discussed in studies of phthalic anhydride derivatives. mdpi.comresearchgate.net
| Descriptor | Definition | Significance for Trimethyl-1,3-isobenzofurandione |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; predicts sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability; a smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; measures resistance to change in electron distribution. | A higher value indicates greater stability. |
| Fukui Function (f(r)) | Indicates the change in electron density at a point when an electron is added or removed. | Identifies the most electrophilic/nucleophilic sites within the molecule. |
Molecular Dynamics Simulations of Trimethylated Anhydride Interactions within Polymer Matrices
Molecular dynamics (MD) simulations are indispensable for studying the behavior of trimethyl-1,3-isobenzofurandione (as MTHPA) in the context it is most often used: as a hardener for epoxy resins. mdpi.comnih.gov MD simulations model the physical movements of atoms and molecules over time, allowing researchers to observe the curing process at a molecular level and predict the final properties of the thermoset polymer. mdpi.comresearchgate.net
In a typical simulation, a model is constructed containing the epoxy monomer (e.g., diglycidyl ether of bisphenol A, DGEBA) and the anhydride hardener. mdpi.comresearchgate.net The system is then subjected to simulated temperature and pressure conditions, and a crosslinking algorithm mimics the chemical reactions that form the three-dimensional polymer network. mdpi.commdpi.com By analyzing the simulation trajectories, researchers can calculate crucial microstructure and thermomechanical parameters. These include the cohesive energy density (CED), which relates to solvent resistance and internal pressure, and the fractional free volume (FFV), which influences the mobility of polymer chains. mdpi.comnih.govresearchgate.net These simulated parameters are directly correlated with bulk material properties like the glass transition temperature (Tg) and Young's modulus, providing a powerful tool for materials design. mdpi.comnih.gov
Table 3: Comparison of Simulated Properties for Epoxy Systems with Different Anhydride Hardeners Data adapted from a comparative study on DGEBA epoxy resin cured with MTHPA and Nadic Anhydride (NA). mdpi.comnih.gov
| Property | DGEBA/MTHPA System | DGEBA/NA System | Significance |
|---|---|---|---|
| Cohesive Energy Density (CED) (J/cm³) | 409.1 | 449.5 | Higher CED indicates stronger intermolecular forces. mdpi.com |
| Fractional Free Volume (FFV) (%) | 16.1 | 15.2 | Lower FFV restricts polymer chain motion, often leading to higher Tg. mdpi.com |
| Simulated Glass Transition Temp. (Tg) (K) | 418.2 | 463.2 | Predicts the thermal performance of the final material. mdpi.com |
| Simulated Young's Modulus (GPa) | 3.4 | 4.2 | Measures the stiffness of the material. mdpi.com |
Predictive Models for Chemical Behavior and Material Attributes
Building on the data generated from quantum chemistry and MD simulations, predictive models offer a path to accelerate the discovery of new materials. rsc.org These models, often employing machine learning (ML) algorithms, can establish quantitative structure-property relationships (QSPR) for complex formulations like epoxy-anhydride systems. mdpi.com
The process involves creating a large dataset from numerous MD simulations where formulation components are varied. rsc.orgmdpi.com This dataset, containing information on chemical composition and simulated properties (e.g., CED, Tg, modulus), is used to train a predictive model, such as an artificial neural network (ANN). mdpi.com Once trained, the model can rapidly predict the properties of new, untested formulations, bypassing the time and expense of repeated simulations or experiments. rsc.orgmdpi.com This data-driven approach allows for large-scale screening of potential epoxy-hardener combinations to identify optimal designs for specific applications. Analysis of the trained models also provides valuable insights into the most influential features affecting material performance, guiding future research and development. rsc.org
Table 4: Components of a Machine Learning-Based Predictive Model for Epoxy-Anhydride Systems Based on methodologies described for predicting epoxy resin properties. rsc.orgmdpi.com
| Component | Description | Example |
|---|---|---|
| Input Features | Chemical composition and molecular descriptors of the formulation. | Content of epoxy resin, content of anhydride hardener, molecular weight of components. mdpi.com |
| Data Source | Large dataset of simulated or experimental results. | Database of MD simulations covering hundreds of formulations. rsc.org |
| ML Algorithm | The learning algorithm used to find patterns in the data. | Artificial Neural Network (ANN), Gradient Boosting, Random Forest. mdpi.com |
| Predicted Properties (Output) | The target material attributes to be predicted. | Glass Transition Temperature (Tg), Young's Modulus, Density, Cohesive Energy Density (CED). rsc.orgmdpi.com |
| Validation | Process to assess the accuracy of the model. | Comparing model predictions against a test set of data not used in training. mdpi.com |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Highly Substituted 1,3-Isobenzofurandiones
The synthesis of isobenzofuranone derivatives is an active area of research, with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov Current efforts are focused on developing efficient and sustainable methods for creating a diverse range of these compounds. While specific pathways for highly substituted 1,3-isobenzofurandiones like the trimethyl- variant are still emerging, broader trends in organic synthesis offer promising directions.
Future explorations are likely to concentrate on:
Visible-Light-Mediated Synthesis : Inspired by sustainable approaches for other heterocyclic compounds, visible-light photocatalysis presents an environmentally friendly method for synthesizing complex molecules under mild conditions. mdpi.com This could be adapted for the synthesis of substituted isobenzofurandiones.
Novel Catalytic Systems : The development of new catalytic systems is crucial for improving the efficiency and selectivity of reactions that lead to highly substituted aromatic rings. Research into catalysts for the synthesis of substituted 1,3-butadiene monomers, for example, highlights the ongoing need for more efficient catalytic pathways that could be applied to anhydride (B1165640) synthesis. mdpi.com
Multi-component Reactions : One-pot reactions that combine multiple starting materials to create complex products in a single step are highly desirable for their efficiency. Designing such reactions for substituted anhydrides could significantly streamline their production.
Development of Bio-based or Sustainable Routes for Anhydride Production
The chemical industry's shift towards sustainability has spurred research into bio-based production routes for key chemical intermediates, including aromatic anhydrides. resourcewise.com The reliance on petrochemical feedstocks for producing compounds like phthalic anhydride is a significant environmental concern. resourcewise.com
Emerging research in this area includes:
Biomass-Derived Feedstocks : Scientists are investigating the conversion of biomass-derived molecules, such as furans, into aromatic compounds. researchgate.netbohrium.com For instance, a renewable route to phthalic anhydride from biomass-derived furan and maleic anhydride has been explored. researchgate.net This approach could potentially be adapted for producing substituted anhydrides like 1,3-Isobenzofurandione, trimethyl-.
Fermentation and Microbial Cell Factories : The use of microorganisms like yeast and fungi as "cell factories" to produce aromatic chemicals from sugars is a promising avenue. chalmers.se Research is focused on engineering these organisms to create specific aromatic compounds, which could eventually include complex structures like trimethylated anhydrides. chalmers.se
Green Chemistry Principles : The application of green chemistry principles, such as avoiding hazardous solvents and reagents, is central to sustainable anhydride production. rsc.orgrsc.org For example, research into the sustainable synthesis of other nitrogen-containing furan derivatives emphasizes the use of renewable chitin biomass over traditional petrochemical methods. rsc.org
A comparison of potential bio-based feedstocks for anhydride production is presented below:
| Feedstock | Potential Advantages | Key Challenges |
| Furfural (from hemicellulose) | Non-food biomass source, established initial processing steps. resourcewise.com | Requires efficient catalytic conversion to the desired aromatic structure. |
| Sugars (via fermentation) | Utilizes well-understood fermentation technology. chalmers.se | Requires significant genetic engineering of microorganisms for specific products. chalmers.se |
| Lignin | Abundant aromatic biopolymer. | Complex and irregular structure makes selective conversion difficult. |
| Chitin | Second most abundant biomass on Earth, providing a nitrogen source for derivatives. rsc.org | Hydrolysis and subsequent dehydration steps need to be optimized for efficiency. rsc.org |
Advanced Materials Development Incorporating 1,3-Isobenzofurandione, Trimethyl- Scaffolds
The anhydride group in 1,3-Isobenzofurandione, trimethyl- makes it an excellent monomer for polymerization reactions, leading to the creation of advanced materials with tailored properties. Its rigid aromatic core, combined with the modifying effects of the trimethyl substituents, can impart desirable characteristics such as thermal stability and specific solubility profiles to polymers.
Future research in materials science will likely involve:
High-Performance Polyesters and Polyimides : Aromatic anhydrides are key components in the synthesis of high-glass-transition temperature polyesters and polyimides. mdpi.com The incorporation of the trimethyl- scaffold could lead to polymers with enhanced mechanical strength, thermal resistance, and processability.
Specialty Polymers and Resins : Beyond high-performance plastics, this anhydride can be used to create specialty polymers for coatings, adhesives, and resins. resourcewise.com The trimethyl substitution can influence properties like viscosity, hardness, and UV stability in the final product. resourcewise.com
Copolymerization Studies : Exploring the ring-opening copolymerization of 1,3-Isobenzofurandione, trimethyl- with various epoxides and other monomers can yield a wide array of polyesters with tunable properties. mdpi.com The choice of co-monomer and catalyst system will be critical in controlling the polymer's molar mass and distribution. mdpi.com
Computational Design of New Molecules and Materials Based on Trimethylated Anhydride Architectures
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and predicting the properties of new molecules and materials. nih.govresearchgate.net This in silico approach can significantly accelerate the discovery process by screening potential candidates before undertaking expensive and time-consuming laboratory synthesis. researchgate.net
Future computational studies on trimethylated anhydride architectures could include:
Predicting Reaction Mechanisms : DFT calculations can elucidate the thermodynamic and kinetic parameters of synthetic reactions, helping to optimize conditions for producing highly substituted isobenzofurandiones. researchgate.net
Designing Novel Materials : Computational modeling can predict the electronic and structural properties of polymers derived from 1,3-Isobenzofurandione, trimethyl-. princeton.edu This allows for the rational design of materials with specific characteristics, such as a desired HOMO-LUMO gap for electronic applications. nih.gov
Investigating Intermolecular Interactions : Molecular dynamics simulations can be used to study how molecules based on this anhydride interact with other substances, which is crucial for applications like designing selective binding agents or understanding the behavior of these molecules in biological systems. researchgate.net
Key areas for computational investigation are summarized in the table below:
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Synthesis and Materials Properties | Predict reaction pathways, calculate thermodynamic stability, and determine electronic properties of new molecules and polymers. researchgate.netrsc.orgmdpi.com |
| Molecular Dynamics (MD) | Intermolecular Interactions | Simulate the interaction of anhydride-derived molecules with other molecules or surfaces to understand binding mechanisms and material compatibility. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Complex Systems | Study specific reactions or interactions within a larger, more complex environment, such as a solvated polymer chain or an enzyme active site. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
